1-O-feruloyl-beta-D-glucose
Description
Contextualization within Plant Phenolic Metabolism
1-O-feruloyl-beta-D-glucose plays a multifaceted role within the intricate network of plant phenolic metabolism. It is synthesized from ferulic acid, a key intermediate in the phenylpropanoid pathway. tandfonline.com This pathway is central to the biosynthesis of a vast array of phenolic compounds in plants. The formation of this compound can be seen as a mechanism for the plant to store and transport ferulic acid in a more stable and soluble form. smolecule.com
In some plant systems, such as strawberry callus cultures, the concentration of this compound has been observed to be highest as cell growth ceases. Its subsequent breakdown, catalyzed by the enzyme beta-glucosidase, leads to an increase in ferulic acid. researchgate.net This ferulic acid can then be incorporated into the cell wall, contributing to its structural integrity. researchgate.net Furthermore, this compound may act as a "reserve" pool of feruloyl units that can be utilized for the feruloylation of polysaccharides within the cell. tandfonline.comnih.gov This process is crucial for cross-linking cell wall polymers, which can be a rapid defense mechanism against pathogens. tandfonline.comnih.gov
Significance as a Glycosylated Hydroxycinnamic Acid Derivative
This compound belongs to the class of hydroxycinnamic acid glycosides. foodb.cafoodb.ca The glycosylation of ferulic acid to form this compound has significant implications for its chemical and biological properties. The attachment of the glucose moiety enhances the water solubility and stability of the molecule compared to the free ferulic acid. smolecule.com This increased solubility is an important factor influencing its bioavailability.
The chemical structure, a feruloyl group esterified to a glucose molecule, confers distinct properties. The feruloyl moiety is responsible for its antioxidant activity, which is attributed to its ability to scavenge free radicals. The presence of a methoxy (B1213986) group on the ferulic acid structure enhances its electron-donating capacity, making this compound a stronger radical scavenger than similar compounds like 1-O-p-coumaroyl-beta-D-glucose.
Overview of Research Trajectories and Future Directions
Current research on this compound is exploring its various biological activities and potential applications. It is being investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties. In the food industry, its presence in various food items has led to its consideration as a potential biomarker for dietary intake. hmdb.casmolecule.com
Future research is likely to focus on several key areas. Elucidating the precise mechanisms of its biosynthesis and transport within the plant will provide a deeper understanding of its physiological roles. Further investigation into its metabolic fate and the bioactivities of its metabolites in humans is also a promising avenue. The development of efficient and sustainable methods for its synthesis, potentially through biocatalytic processes, could pave the way for its wider application in various fields. smolecule.com Moreover, exploring its role in plant defense mechanisms could lead to new strategies for enhancing crop resilience. tandfonline.comnih.gov
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H20O9 | nih.gov |
| Molecular Weight | 356.32 g/mol | nih.gov |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | nih.gov |
| Melting Point | 121-122 °C | synthose.com |
| Water Solubility | 5.98 g/L (Predicted) | foodb.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)18)3-5-12(19)25-16-15(22)14(21)13(20)11(7-17)24-16/h2-6,11,13-18,20-22H,7H2,1H3/b5-3+/t11-,13-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRQVQWBNRGGPK-PMQCXRHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289981 | |
| Record name | trans-p-Feruloyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64625-37-2 | |
| Record name | trans-p-Feruloyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64625-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-p-Feruloyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Distribution in Biological Systems
Presence Across Diverse Plant Species and Families
The distribution of 1-O-feruloyl-beta-D-glucose is widespread, indicating its role in the secondary metabolism of many plant families.
This compound is notably present in several cultivated plant species.
Oryza sativa : this compound has been identified in red rice, a variety of Oryza sativa .
Luffa aegyptiaca : Also known as sponge gourd (Luffa cylindrica), the fruits of this plant contain this compound ebi.ac.uk. It was isolated as one of eight hydrophilic antioxidant constituents from the fruit . Research has confirmed its presence in the fruit through phytochemical analysis ebi.ac.uk.
| Plant Species | Common Name | Plant Part |
| Oryza sativa | Red Rice | Grain |
| Luffa aegyptiaca | Sponge Gourd | Fruit |
The compound is also found in a variety of plants known for their medicinal and aromatic properties.
Impatiens species : The genus Impatiens is a known source of this compound .
Camellia sinensis : This plant, commonly known as tea, has been reported to contain this compound nih.gov.
Ligustrum obtusifolium : This species of privet is another plant where the presence of this compound has been documented nih.gov.
Scutellaria pinnatifida : Phytochemical analysis of the aerial parts of Scutellaria pinnatifida led to the isolation of this compound. This was the first report of this compound being isolated from the Scutellaria genus.
| Plant Species | Common Name | Plant Part/Extract |
| Impatiens species | Impatiens | Not specified |
| Camellia sinensis | Tea | Not specified |
| Ligustrum obtusifolium | Privet | Not specified |
| Scutellaria pinnatifida | - | Aerial Parts |
Identification in Edible Plant Materials (e.g., Chives, Bell Peppers, White Cabbage)
Beyond the species mentioned above, this compound is a constituent of several common edible plants, making it a potential biomarker for their consumption.
Chives (Allium schoenoprasum) : The compound has been identified in chives.
Bell Peppers (Capsicum annuum) : this compound is found in bell peppers, including yellow and orange varieties ebi.ac.uk. It has been specifically isolated from the fruit of Capsicum annuum var. Bronowicka Ostra ebi.ac.uk.
White Cabbage (Brassica oleracea var. capitata) : This common vegetable is also a source of this compound.
| Plant Material | Scientific Name |
| Chives | Allium schoenoprasum |
| Bell Pepper | Capsicum annuum |
| White Cabbage | Brassica oleracea var. capitata |
Biosynthetic Pathways and Plant Physiological Roles
Enzymatic Formation Mechanisms in Plants
The synthesis of 1-O-feruloyl-beta-D-glucose in plants is a sophisticated enzymatic process, primarily involving the transfer of a glucose molecule to ferulic acid. This process is critical for the plant's ability to manage and utilize phenolic compounds.
The formation of this compound is an example of acylglucose formation, a process heavily reliant on UDP-glucose dependent transglucosylation. In this biochemical reaction, the enzyme UDP-glucose:hydroxycinnamic acid O-glucosyltransferase plays a pivotal role. This enzyme catalyzes the transfer of a glucose moiety from an activated sugar donor, uridine diphosphate glucose (UDP-glucose), to the carboxyl group of a hydroxycinnamic acid, such as ferulic acid. The result is the formation of a 1-O-acylglucoside, in this case, this compound. This glycosylation step is crucial as it converts the less soluble ferulic acid into a more water-soluble and stable form, facilitating its transport and storage within the plant cell, often in the vacuole.
This compound is not just a storage compound; it serves as an active intermediate in the biosynthesis of other complex secondary metabolites. A notable example is its role as a feruloyl group donor in the synthesis of certain betalains, which are nitrogen-containing pigments found in plants of the order Caryophyllales. In these biosynthetic pathways, the feruloyl group from this compound is transferred to other molecules, contributing to the structural diversity and stability of the resulting pigments. This function underscores its importance as an active participant in various biosynthetic pathways rather than merely an inert storage molecule.
Specific enzymes, broadly classified as feruloyltransferases, are key to the synthesis and utilization of this compound. Research has identified enzymes like UDP-glucose:hydroxycinnamic acid O-glucosyltransferases that are directly responsible for the formation of these feruloyl-glucose esters. Furthermore, in certain plants like carnations (Dianthus caryophyllus), acyl-glucose-dependent glucosyltransferases are involved in novel glucosylation reactions where aromatic acyl-glucoses, such as this compound, can act as sugar donors for the glucosylation of anthocyanins. ebi.ac.uk The activity of enzymes like beta-glucosidase can also regulate the levels of this compound by hydrolyzing it to release ferulic acid and glucose, a process observed during flower senescence in carnations. ebi.ac.uk
| Enzyme Class | Specific Enzyme Example | Role in Relation to this compound | Plant Example |
| Glucosyltransferases | UDP-glucose:hydroxycinnamic acid O-glucosyltransferase | Catalyzes the formation of this compound from ferulic acid and UDP-glucose. | General in plants |
| Acyl-glucose-dependent Glucosyltransferase | AA5GT | Utilizes acyl-glucoses as sugar donors for anthocyanin glucosylation. ebi.ac.uk | Carnation (Dianthus caryophyllus) |
| Hydrolases | Beta-glucosidase | Catalyzes the hydrolysis of this compound to release ferulic acid and glucose. ebi.ac.uk | Strawberry (Fragaria x ananassa), Carnation (Dianthus caryophyllus) |
Contribution to Plant Physiological Processes
This compound is a multifunctional molecule that contributes significantly to the plant's ability to interact with its environment and manage internal physiological processes.
As a naturally occurring plant metabolite, this compound is classified as a secondary metabolite and a glycoconjugate. It has been identified in a variety of plant species, including tea (Camellia sinensis), red rice (Oryza sativa), and various fruits and vegetables. foodb.ca One of its primary biological roles is acting as an antioxidant. ebi.ac.uksmolecule.com The feruloyl moiety of the molecule is effective at scavenging free radicals, which helps to protect the plant's cells from oxidative damage caused by reactive oxygen species. smolecule.com This antioxidant activity is a crucial component of the plant's general metabolic functions, helping to maintain cellular health and integrity. smolecule.com
Glycosylated phenolic compounds like this compound are integral to plant defense systems. Plants have developed complex defense mechanisms that can be pre-existing or induced upon attack by herbivores or pathogens. nih.gov Storing potentially reactive compounds like ferulic acid in a glycosylated, less toxic form allows the plant to safely accumulate a reservoir of defense chemicals. When plant tissue is damaged, enzymes can release the aglycone (ferulic acid), which can have deterrent or toxic effects on the aggressor. Furthermore, the oxidative coupling of ferulates in the cell wall is a key component of plant defense and adaptation to both biotic and abiotic stressors. mdpi.com The accumulation of such compounds can be part of an inducible defense response, where the plant ramps up production of secondary metabolites in response to an attack. nih.gov
| Physiological Role | Mechanism of Action | Significance for the Plant |
| Antioxidant | Scavenges free radicals and inhibits oxidative stress. smolecule.com | Protects cells from oxidative damage, contributing to overall cellular health and longevity. smolecule.com |
| Defense | Stored as a less toxic precursor; can be hydrolyzed to release active ferulic acid upon tissue damage. ebi.ac.uk | Provides a chemical defense against herbivores and pathogens. nih.gov |
| Stress Response | Accumulates in response to biotic and abiotic stressors; contributes to cell wall cross-linking. mdpi.com | Enhances the structural integrity of the cell wall and contributes to the plant's ability to adapt to environmental challenges. mdpi.com |
Regulation of Plant Hormone Metabolism (e.g., Ethylene Production in Carnations)
This compound plays a significant role in the regulation of plant hormone metabolism, particularly in the context of ethylene production in carnation (Dianthus caryophyllus) flowers. Research has identified this compound as a naturally occurring inhibitor of the enzyme system responsible for converting 1-aminocyclopropane-1-carboxylic acid (ACC) into ethylene. This inhibition is a key factor in controlling the onset of flower senescence, which is tightly linked to a surge in ethylene production.
In preclimacteric carnation petals (Stage III), this compound is present at relatively high concentrations, constituting approximately 0.1% of the petal's dry weight. ebi.ac.uk During this stage, ethylene production is low. However, as the flower transitions into the climacteric phase (Stage IV), characterized by a dramatic increase in ethylene synthesis and the visible onset of senescence, the concentration of this compound falls sharply. ebi.ac.uk This inverse relationship suggests that the decline of this inhibitory compound is a prerequisite for the autocatalytic burst of ethylene that leads to wilting. In cell-free experiments using microsomes isolated from carnation petals, the presence of this compound can abolish the majority of ethylene production, highlighting its direct regulatory function.
Table 1: Concentration of this compound and Ethylene Production in Carnation Petals
| Flower Stage | Characteristics | This compound Concentration (% of dry weight) | Ethylene Production |
| Stage III (Preclimacteric) | Flower is fresh, no signs of wilting | ~0.1% | Low |
| Stage IV (Climacteric) | Ethylene production peaks, senescence begins | Sharp decrease | High |
Dynamics in Plant Tissue Culture and Development (e.g., Strawberry Callus Culture)
The dynamics of this compound have also been observed in plant tissue culture, specifically in the callus culture of strawberry (Fragaria x ananassa, cv. Chandler). The concentration of this compound fluctuates in correlation with the growth and developmental phases of the callus tissue.
During the initial and exponential growth phases of the strawberry callus, the levels of total soluble phenols are high. The concentration of this compound reaches its peak as the callus growth begins to cease. ebi.ac.uk Following this peak, a decrease in its content is observed, which coincides with an increased production of its constituent, ferulic acid. This conversion is accompanied by a rise in the activity of the enzyme β-glucosidase, which is responsible for hydrolyzing the glucose ester bond. ebi.ac.uk As the callus culture ages and enters senescence, the released ferulic acid content also begins to decrease, with a corresponding increase in ferulic acid being incorporated into and bound with cell wall components. ebi.ac.uk This sequence indicates a dynamic metabolic shift where this compound acts as a stored form of ferulic acid, which is then mobilized and utilized during the later stages of callus development and senescence.
Table 2: Metabolic Changes in Strawberry Callus Culture Correlated with this compound
| Callus Growth Phase | This compound Content | β-glucosidase Activity | Ferulic Acid Production |
| Growth Cessation | Highest | Low | Low |
| Onset of Senescence | Decreasing | Increasing | Increasing |
| Late Senescence | Low | High | Decreasing (bound to cell wall) |
Advanced Analytical Chemistry and Structural Characterization
Isolation and Purification Techniques
The initial step in studying 1-O-feruloyl-beta-D-glucose involves its extraction and purification from plant sources. This process requires a multi-step approach combining solvent extraction with various chromatographic methods to isolate the compound to a high degree of purity.
The extraction of this compound, a polar glycosylated phenolic compound, is typically achieved using polar solvent systems. Standardized protocols often employ methanol-water mixtures, such as a 70:30 (v/v) ratio, to efficiently solubilize the target compound from the plant matrix . To enhance the stability of the phenolic structure and prevent degradation during extraction, acidified methanol containing a small percentage of formic acid (e.g., 0.1%) may be used . The process is often aided by techniques like sonication-assisted extraction for 30 to 60 minutes, followed by centrifugation and filtration to remove solid plant debris .
Following crude extraction, various chromatographic techniques are employed for the separation and purification of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both the analysis and purification of this compound. Reverse-phase HPLC, often coupled with a diode-array detector (DAD) or mass spectrometry (MS), is commonly used for separation and quantification . Detection is frequently optimized for phenolic acids, with monitoring at wavelengths around 320 nm .
Column Chromatography: Open column chromatography serves as a primary purification step.
Preparative HPLC: For obtaining larger quantities of the pure compound, preparative HPLC is utilized. This method functions on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle increased sample loads.
High-Speed Countercurrent Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb sample components. HSCCC has been successfully used to isolate various phenolic compounds, including ferulic acid derivatives, from natural extracts ebi.ac.uk.
Sephadex LH-20 Chromatography: Sephadex LH-20 is a versatile medium used for the molecular sizing of natural products in liquid chromatography prep-hplc.comresearchgate.net. It is a bead-formed, hydroxypropylated dextran gel that possesses both hydrophilic and lipophilic properties, allowing it to swell in water and various organic solvents prep-hplc.comresearchgate.netresearchgate.net. This dual nature provides unique chromatographic selectivity, making it highly effective for separating closely related molecules like phenolic glycosides from complex mixtures prep-hplc.comresearchgate.net. It can be used for initial cleanup or as a final polishing step in the purification process prep-hplc.comresearchgate.net. In practice, a crude extract is loaded onto a Sephadex LH-20 column, and elution is carried out with solvents like water-ethanol mixtures to separate compounds based on their polarity and size nih.gov.
| Chromatographic Method | Principle | Application for this compound |
| HPLC | High-pressure separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification and analytical separation. |
| Preparative HPLC | Scaled-up version of HPLC for isolating larger quantities of a substance. | Purification of milligram to gram quantities for further studies. ebi.ac.uk |
| HSCCC | Liquid-liquid partition chromatography without a solid support matrix. | Isolation from crude extracts with high recovery. ebi.ac.uk |
| Sephadex LH-20 | Size exclusion and partition chromatography based on a dual hydrophilic/lipophilic dextran matrix. prep-hplc.comresearchgate.net | Purification of natural products, separating phenolic glycosides from other plant constituents. nih.gov |
Spectroscopic and Spectrometric Elucidation Strategies
Once purified, the definitive structure of this compound is confirmed using a combination of spectroscopic and spectrometric methods.
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H-NMR provides information on the number and environment of protons, while ¹³C-NMR reveals the carbon skeleton of the molecule ebi.ac.uk. The anomeric configuration of the glucose moiety (α or β) can be determined from the coupling constant of the anomeric proton (H-1') in the ¹H-NMR spectrum. Two-dimensional (2D) NMR techniques are essential for assigning all signals and confirming connectivity.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the feruloyl and glucose moieties.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the ester linkage between the ferulic acid carbonyl carbon and the anomeric proton of the glucose.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, helping to confirm the stereochemistry.
The table below presents typical chemical shift values for D-glucose, which constitutes a major part of the target molecule's structure.
| Carbon Atom | α-D-glucopyranose (ppm) | β-D-glucopyranose (ppm) |
| C1 | 92.0 | 95.9 |
| C2 | 71.5 | 74.2 |
| C3 | 72.8 | 75.9 |
| C4 | 69.4 | 69.4 |
| C5 | 71.5 | 75.9 |
| C6 | 60.7 | 60.7 |
Note: Data derived from typical spectra of D-glucose in water. The presence of the feruloyl group at the C1 position in this compound will cause shifts in these values, particularly for C1. researchgate.net
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique is widely used for the analysis of complex mixtures. The liquid chromatograph separates the components, which are then introduced into the mass spectrometer for detection, allowing for the identification of this compound in extracts .
ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique suitable for polar and thermally labile molecules like glycosides. It is used to determine the molecular weight with high accuracy ebi.ac.uk.
GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, the non-volatile this compound must first be derivatized to increase its volatility. This method can provide unequivocal identification when compared to known standards ebi.ac.uk.
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used to further confirm the structure. The precursor ion corresponding to this compound is isolated and fragmented. A characteristic fragmentation pattern involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the ferulic acid moiety (m/z around 193 or 194) and a neutral loss of the glucose unit (162 Da) researchgate.net.
Purity Assessment and Isomer Differentiation of this compound
The accurate characterization of this compound in research and commercial applications hinges on rigorous analytical methodologies to confirm its purity and distinguish it from its isomers. Advanced analytical techniques provide the necessary precision for both validating the purity of a sample and elucidating its specific isomeric form.
Purity Validation Protocols (e.g., by LC-MS peak integration)
Ensuring the purity of this compound is critical for reliable experimental results. A multi-faceted approach combining chromatographic and spectroscopic techniques is typically employed to achieve a comprehensive purity profile. High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone of this process.
Purity is often quantified as a percentage of the main compound peak area relative to the total peak area in a chromatogram. A purity level of over 95% is commonly required for research-grade material. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose, where the integration of the peak corresponding to the mass-to-charge ratio (m/z) of this compound allows for its quantification and purity assessment. For enhanced specificity and structural confirmation, ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is recommended. This technique provides accurate mass measurements, which helps in confirming the elemental composition.
In addition to mass spectrometry, HPLC coupled with diode-array detection (DAD) is frequently used. The feruloyl moiety exhibits a characteristic UV absorption, with detection at 320 nm being optimal for quantification. For absolute structural confirmation and to rule out the presence of co-eluting impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. High-resolution mass spectrometry (HRMS) is also employed to verify the accurate mass with an error of less than 5 ppm.
| Technique | Purpose | Key Parameters/Findings |
| HPLC-MS | Quantification and Purity Assessment | Relies on the integration of the peak area for the specific m/z of the compound. |
| HPLC-DAD | Quantification and Purity Assessment | Optimal UV detection wavelength is 320 nm for the feruloyl group. |
| UPLC-QTOF-MS | High-Specificity Purity and Structural Confirmation | Provides accurate mass measurements and fragmentation patterns for structural validation. |
| HRMS | Mass Accuracy Confirmation | Confirms elemental composition with a mass accuracy error of <5 ppm. |
| NMR (¹H, ¹³C) | Absolute Structural Confirmation | Verifies the precise chemical structure and identifies potential impurities. |
Spectroscopic Approaches for Distinguishing Isomers
Distinguishing this compound from its positional isomers, where the feruloyl group is attached to other hydroxyl groups of the glucose molecule (e.g., 2-O, 3-O, 4-O, or 6-O), is a significant analytical challenge. While chromatographic methods can sometimes separate isomers, spectroscopic techniques are essential for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive method for isomer differentiation. mdpi.com One- and two-dimensional NMR experiments (such as ¹H, ¹³C, COSY, HSQC, and HMBC) can precisely map the connectivity of atoms within the molecule. The chemical shift of the anomeric proton of the glucose moiety is particularly sensitive to the position of acylation. In this compound, the ester linkage is at the anomeric carbon (C1), which results in a characteristic downfield shift of the H1 proton signal compared to its unacylated form.
Mass Spectrometry (MS) , particularly tandem MS (MS/MS or MSⁿ), can also provide clues to differentiate isomers, although it is often considered less definitive than NMR. mdpi.com The fragmentation patterns of isomers can differ. While the initial mass spectrum of feruloyl-glucose isomers will be identical, the energy required to induce fragmentation and the resulting product ions may vary depending on the stability of the ester linkage at different positions. nih.gov In-source fragmentation or collision-induced dissociation (CID) can be used to generate fragment ions characteristic of the aglycone (ferulic acid) and the sugar moiety. mdpi.com However, distinguishing glycosylation patterns on the sugar ring using MS alone remains a complex task. mdpi.com
| Spectroscopic Method | Application in Isomer Differentiation | Key Observations |
| NMR (¹H, ¹³C, 2D) | Unambiguous identification of the feruloyl group's position on the glucose ring. mdpi.com | The chemical shift of the anomeric proton (H1) and the carbon (C1) are diagnostic for the 1-O linkage. Specific correlations in 2D NMR spectra confirm the ester bond position. |
| Tandem MS (MS/MS) | Provides differential fragmentation patterns for isomers. mdpi.comnih.gov | While challenging, differences in the relative abundance of fragment ions may be observed. The fragmentation of the glycosidic bond and the ester bond can provide structural information. |
Metabolism and Biotransformation Studies
Enzymatic Hydrolysis and Breakdown Products
Enzymatic action is the primary mechanism for the initial breakdown of 1-O-feruloyl-beta-D-glucose. Specific enzymes cleave the ester bond, releasing the bioactive ferulic acid and the sugar moiety.
The enzymatic hydrolysis of this compound is efficiently catalyzed by beta-glucosidase. This enzyme specifically targets the β-glucosidic bond, resulting in the release of ferulic acid and glucose. smolecule.comebi.ac.uk This process is a key step in the metabolism of the compound within biological systems. For instance, in strawberry callus cultures, a decrease in the concentration of this compound was observed to coincide with an increase in both ferulic acid production and beta-glucosidase activity, demonstrating a direct relationship between the enzyme and the breakdown of the glycoside. ebi.ac.uk
| Enzyme | Substrate | Products | Significance |
| Beta-Glucosidase | This compound | Ferulic Acid, Glucose | Releases the bioactive phenolic acid from its sugar conjugate. smolecule.comebi.ac.uk |
Microbial Transformations and Gut Microbiota Interactions
In the gastrointestinal tract, this compound and related compounds are subjected to extensive metabolism by the resident gut microbiota. These microbial communities possess a diverse array of enzymes capable of liberating ferulic acid and further metabolizing it.
Ferulic acid in plant-based foods is often found in bound forms, esterified to sugars and polysaccharides like arabinoxylans in the plant cell wall. acs.orgmdpi.com These bound forms, including glycosides like this compound, are largely unabsorbable in the upper gastrointestinal tract. acs.org Upon reaching the colon, the gut microbiota deploy a range of enzymes, particularly feruloyl esterases (FAE), to hydrolyze these ester bonds. researchgate.netnih.gov This enzymatic action releases free ferulic acid, making it available for absorption or further microbial transformation. researchgate.netnih.gov The ability of gut microbes to produce FAE is crucial for liberating ferulic acid from dietary plant matter. nih.gov
Once ferulic acid is released, it does not remain inert. The gut microbiota can utilize it as a carbon source, transforming it through various metabolic pathways. nih.govmicrobiologyresearch.org In vitro fermentation of ferulic acid with human fecal inoculum has shown that it is successively metabolized into a cascade of other compounds. acs.orgnih.gov Common transformations include the reduction of the side chain to form dihydroferulic acid, followed by demethoxylation and dehydroxylation reactions. acs.org This leads to the formation of various phenylpropionic, phenylacetic, and benzoic acid derivatives. acs.orgresearchgate.net
| Initial Substrate | Primary Metabolite | Subsequent Metabolites | Microbial Action |
| Ferulic Acid | Dihydroferulic acid | 3-(3,4-dihydroxyphenyl)propionic acid, 3-(3-hydroxyphenyl)propionic acid | Reduction, Demethoxylation, Dehydroxylation acs.orgnih.gov |
| Ferulic Acid | Vanillin | Vanillic Acid, Protocatechuic Acid | Side-chain cleavage nih.govmicrobiologyresearch.org |
Comparative Bioavailability and Stability of Glycosylated Forms
The attachment of a glucose molecule significantly alters the physicochemical properties of ferulic acid, which in turn affects its stability and solubility.
| Compound Form | Property | Rationale | Implication |
| This compound (Glycoside) | Higher Water Solubility | The attached glucose moiety is highly hydrophilic. mdpi.comresearchgate.net | Enhanced transport and storage in aqueous biological fluids. |
| Higher Stability | Glycosylation can protect the compound from oxidative degradation. smolecule.commdpi.com | Longer shelf-life and persistence in certain biological environments. | |
| Ferulic Acid (Aglycone) | Lower Water Solubility (Higher Lipophilicity) | The molecule is less polar without the sugar group. sci-hub.senih.gov | May facilitate passive diffusion across lipid membranes but has lower solubility in fluids. |
Implications for Biological Efficacy in in vitro or animal systems
The biotransformation of this compound into ferulic acid and glucose has significant implications for its biological efficacy, as the activity of the parent compound is intrinsically linked to the properties of its metabolites.
The glycosylation of ferulic acid to form this compound alters its physicochemical properties, notably enhancing its solubility and stability compared to the non-glycosylated ferulic acid. smolecule.com This increased stability may be advantageous, but the release of ferulic acid is often necessary for significant biological effects. While the esterified structure of the parent glycoside may limit its permeability across cell membranes, its hydrolysis releases the more readily absorbable ferulic acid.
Studies on analogous feruloylated compounds in animal models support this concept. For example, when rats were administered feruloyl arabinose, it was first hydrolyzed to ferulic acid, which was then absorbed and found in the plasma as ferulic acid β-glucuronide. tandfonline.com This metabolite demonstrated stronger antioxidant activity than free ferulic acid in an in vitro LDL oxidation system, highlighting that metabolic conversion is key to the observed efficacy. tandfonline.com
The parent compound, this compound, does exhibit biological activities in vitro. It has demonstrated the ability to scavenge free radicals and inhibit the α-glucosidase enzyme, which is relevant to potential antidiabetic effects. Furthermore, in in vitro models using HepG2 liver cells, it was shown to upregulate endogenous antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase. However, the biological effects are largely attributed to the ferulic acid moiety. The liberation of ferulic acid through hydrolysis allows it to exert its well-documented antioxidant and anti-inflammatory properties within biological systems. smolecule.com
The table below summarizes the reported in vitro biological activities of this compound from various studies.
Table 1: In Vitro Biological Efficacy of this compound
| Assay | Target/System | Finding | Source System/Study |
|---|---|---|---|
| Antioxidant Activity | DPPH radical scavenging | IC₅₀: ~20–50 µg/mL | Luffa cylindrica studies |
| Antioxidant Activity | ABTS radical scavenging | IC₅₀: ~15–40 µg/mL | Luffa cylindrica studies |
| Antidiabetic Potential | α-glucosidase inhibition | IC₅₀: ~80 µg/mL | Red rice genotypes |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ferulic acid |
| Glucose |
| Feruloyl arabinose |
| Ferulic acid β-glucuronide |
| Superoxide dismutase |
Q & A
Q. How can multi-omics approaches elucidate the role of this compound in plant defense or human health?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
